6-(2H-1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is a heterocyclic compound containing a [, , ]triazolo[4,3-b]pyridazine core. This core structure is found in various bioactive molecules with diverse pharmacological activities. The compound also incorporates a benzodioxole moiety, a common structural motif in natural products and pharmaceuticals.
6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is a complex organic compound with significant interest in medicinal chemistry and biological research. This compound features a unique combination of a benzodioxole moiety and a triazolopyridazine ring structure, which contributes to its potential biological activities. The compound's systematic name reflects its intricate molecular architecture, which includes both sulfur and nitrogen heteroatoms.
The compound is cataloged under the CAS number 2097932-88-0 and has been referenced in various scientific literature and databases, including BenchChem and PubChem. Its structural formula is represented as C12H8N4O2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol belongs to the class of triazolo[4,3-b]pyridazines, which are known for their diverse pharmacological properties. This compound is particularly noted for its potential applications in cancer treatment due to its ability to interact with cellular targets involved in tumor progression.
The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol typically involves several key steps:
The synthesis often employs microwave irradiation or reflux conditions to enhance reaction rates and yields. Advanced techniques such as high-throughput screening may also be utilized for optimizing reaction conditions in industrial settings.
The molecular weight of this compound is approximately 272.28 g/mol. Its structural features include:
6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol can undergo various chemical transformations:
Common reagents for these reactions include:
The mechanism of action for 6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol involves its interaction with specific molecular targets within cells:
Studies indicate that this compound may interact with tubulin and affect microtubule dynamics similar to known anticancer agents like combretastatin A-4.
The compound exhibits a purity level of 95% and is characterized by:
Key chemical properties include:
6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol has several notable applications:
The molecular hybridization of a 1,3-benzodioxole moiety with a [1,2,4]triazolo[4,3-b]pyridazine core represents a rational approach to scaffold design in contemporary medicinal chemistry. This fusion leverages complementary pharmacological attributes: The 1,3-benzodioxole unit, prevalent in natural products and bioactive molecules, contributes enhanced metabolic stability and membrane permeability through its lipophilic character while enabling π-stacking interactions with aromatic residues in enzyme binding pockets [1] . Concurrently, the [1,2,4]triazolo[4,3-b]pyridazine core—a nitrogen-rich bicyclic system—provides a versatile platform for hydrogen bonding and dipole-dipole interactions due to its electron-deficient nature and polarized bonds [3] [10].
This hybrid architecture has demonstrated particular utility in kinase-targeted therapeutics and central nervous system (CNS) drug development. The structural analogy to purine bases facilitates adenosine triphosphate (ATP)-competitive inhibition of kinases, while the balanced logP (predicted 2.8–3.5) supports blood-brain barrier penetration for neuropharmacological applications [1] . Patent literature reveals growing exploitation of this scaffold in protein kinase inhibitors, phosphodiesterase (PDE) modulators, and antimicrobial agents, validating its therapeutic relevance [1] [8].
The introduction of a thiol (-SH) group at the C3 position of the triazolopyridazine ring represents a strategic molecular evolution in scaffold optimization. This functionalization significantly expands the pharmacodynamic repertoire through several mechanisms: (1) The thiol group serves as a versatile bioisostere for phenolic hydroxyl or carboxylic acid groups, improving metabolic stability while retaining hydrogen-bonding capability; (2) It enables reversible disulfide bond formation with cysteine residues in enzyme active sites, facilitating covalent inhibition strategies; and (3) It modulates electronic properties of the core scaffold, enhancing π-delocalization and influencing redox potential [5] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8